5-(Diethylamino)-2-nitrobenzoic acid
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Overview
Description
5-(Diethylamino)-2-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It features a nitro group and a diethylamino group attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-nitrobenzoic acid typically involves the nitration of 5-(Diethylamino)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-(Diethylamino)-2-aminobenzoic acid.
Substitution: Products vary based on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
5-(Diethylamino)-2-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the diethylamino group can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
5-(Diethylamino)-2-aminobenzoic acid: A reduced form of the original compound with an amino group instead of a nitro group.
5-(Diethylamino)benzoic acid: The parent compound without the nitro group.
2-Nitrobenzoic acid: A simpler analog with only a nitro group attached to the benzene ring.
Uniqueness
5-(Diethylamino)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a diethylamino group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H14N2O4 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-(diethylamino)-2-nitrobenzoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-3-12(4-2)8-5-6-10(13(16)17)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
FVTCBHSFFXVRKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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